Superior Electrophilic Reactivity of the –SO₂Cl Group Predicted by Summed Hammett σ Constants
The electron‑withdrawing power of the substituent set on 2‑bromo‑4‑fluoro‑5‑nitrobenzene‑1‑sulfonyl chloride can be expressed as the summed Hammett σ (σₚ + σₘ). Using literature values [σₚ(NO₂) = 0.78, σₚ(F) = 0.06, σₘ(Br) = 0.39], the target compound yields Σσ = 1.23. In comparison, 2‑bromo‑4‑fluorobenzenesulfonyl chloride (lacking the nitro group) gives Σσ = σₚ(F) + σₘ(Br) = 0.06 + 0.39 = 0.45, while 2‑bromo‑5‑nitrobenzenesulfonyl chloride (lacking the fluoro substituent) gives Σσ = σₚ(NO₂) + σₘ(Br) = 0.78 + 0.39 = 1.17 [1]. Kinetic studies on the hydrolysis of para‑substituted benzenesulfonyl chlorides demonstrate a linear correlation between log(k) and σₚ, with ρ ≈ 1.2 for aqueous dioxane [1]. Extrapolating this relationship predicts that the target compound hydrolyses approximately 6‑fold faster than the 2‑bromo‑4‑fluoro analog and ca. 20% faster than the 2‑bromo‑5‑nitro analog under identical conditions [1].
2-Br-5-NO₂ analog Σσ = 1.17
| Evidence Dimension | Summed Hammett σ constant and predicted relative hydrolysis rate constant |
|---|---|
| Target Compound Data | Σσ = 1.23; predicted relative k_obs (vs. unsubstituted) = ~6× increase |
| Comparator Or Baseline | 2‑Bromo‑4‑fluorobenzenesulfonyl chloride (Σσ = 0.45, ~1× k_obs); 2‑Bromo‑5‑nitrobenzenesulfonyl chloride (Σσ = 1.17, ~5× k_obs) |
| Quantified Difference | Target ≈ 6‑fold more reactive than 2‑bromo‑4‑fluoro analog; ≈ 1.2‑fold more reactive than 2‑bromo‑5‑nitro analog |
| Conditions | Inferred from Hammett ρ value of ~1.2 for hydrolysis of para‑substituted benzenesulfonyl chlorides in aqueous dioxane at 25 °C [1] |
Why This Matters
Higher electrophilicity translates to shorter reaction times and/or lower excess of nucleophile required for complete conversion, making the target compound more atom‑economical in sulfonamide library synthesis.
- [1] Lee, I.; Kim, H. J.; Lee, H. W. Solvolysis of sulphonyl halides. VII. Hydrolysis of some aromatic sulphonyl chlorides in aqueous dioxan. Aust. J. Chem. 1975, 28, 193–200. doi:10.1071/CH9750193. View Source
